molecular formula C16H13NO5 B2944400 methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-39-3

methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2944400
CAS No.: 338417-39-3
M. Wt: 299.282
InChI Key: UENANUSSLJFSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: is a complex organic compound belonging to the chromeno[2,3-b]pyridine family. This compound features a chromene ring fused with a pyridine ring, and it is characterized by the presence of a methoxymethyl group and a carboxylate ester group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the chromeno[2,3-b]pyridine core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxymethyl-5-oxo-5H-chromeno[2,3-b]pyridine derivative, followed by methylation and esterification reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is employed in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Chromeno[2,3-b]pyridine derivatives: These compounds share the chromeno[2,3-b]pyridine core but differ in their substituents and functional groups.

  • Methoxymethyl ethers: Compounds containing methoxymethyl groups, often used as protecting groups in organic synthesis.

  • Carboxylate esters: Other esters with similar carboxylate functionalities.

Uniqueness: Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-20-8-12-10(16(19)21-2)7-11-14(18)9-5-3-4-6-13(9)22-15(11)17-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENANUSSLJFSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331342
Record name methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338417-39-3
Record name methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.